EMD638683 (R-Form) is a selective inhibitor of serum and glucocorticoid-inducible kinase 1, commonly referred to as SGK1. This compound has garnered attention for its potential therapeutic applications due to its ability to inhibit SGK1 with an IC50 value of 3 μM, making it a valuable tool in biochemical research and drug development. SGK1 plays a crucial role in various cellular processes, including cell survival, proliferation, and inflammation regulation.
The R-Form of EMD638683 is classified as a synthetic organic compound. It is derived from commercially available starting materials through a series of chemical reactions. The compound is identified by the CAS number 1184940-47-3 and is primarily utilized in scientific research settings to explore its effects on SGK1-related pathways.
The synthesis of EMD638683 (R-Form) involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for larger-scale synthesis to ensure high yield and consistent quality.
The molecular structure of EMD638683 (R-Form) features a complex arrangement that contributes to its biological activity. While specific structural data such as bond angles and lengths are not provided in the sources, the compound typically exhibits functional groups that facilitate its interaction with SGK1.
EMD638683 (R-Form) can undergo various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Controlled conditions such as temperature and pH are critical for achieving desired outcomes in these reactions.
EMD638683 exerts its inhibitory effects on SGK1 by binding to the kinase domain, preventing substrate phosphorylation. This inhibition leads to altered signaling pathways associated with cell survival and inflammation. Research indicates that the modulation of SGK1 activity can significantly impact inflammatory responses, particularly in contexts like cardiac inflammation and fibrosis .
Although specific physical properties such as melting point or solubility were not detailed in the available sources, EMD638683 (R-Form) is generally characterized by:
These properties are essential for determining the compound's behavior in biological assays and formulations.
EMD638683 (R-Form) has diverse applications in scientific research:
The discovery of serum- and glucocorticoid-inducible kinase 1 (SGK1) emerged from studies of gene regulation in rat mammary tumor cells under serum/glucocorticoid stimulation. SGK1, a serine/threonine kinase within the AGC family (alongside PKA and PKC), is now recognized as a master regulator of sodium homeostasis, cell proliferation, and survival [5] [7]. Early SGK1 inhibitor development faced significant challenges: structural homology with AKT kinases complicated selective drug design, and transcriptional upregulation of SGK1 by hormones (aldosterone, insulin) and cytokines (IL-2, TGF-β) necessitated compounds with tissue-specific distribution [5] [7]. EMD638683 (R-form) represents a breakthrough in this landscape, emerging from medicinal chemistry efforts to target SGK1’s unique ATP-binding pocket. Its co-crystal structure (PDB: inactive conformation) revealed a distinctive acid hole (Glu183/Glu226) and gatekeeper residue (Leu176), enabling rational design of isoform-selective inhibitors [7]. Prior SGK1 tool compounds suffered from off-target effects against PKA or PKC, limiting their research utility. EMD638683 addressed this with >20-fold selectivity over 64 tested kinases, establishing a new standard for probing SGK1 biology [3] [8].
EMD638683 (R-form) is a competitive ATP-binding site inhibitor with an IC₅₀ of 3 µM against SGK1, as validated in biochemical kinase assays and cellular models (e.g., inhibition of NDRG1 phosphorylation in HeLa cells) [1] [3] [8]. Its R-stereochemistry optimizes binding to SGK1’s hydrophobic motif, enhancing target residence time compared to the S-enantiomer. In vitro profiling demonstrates multi-isoform inhibition:
Table 1: Kinase Selectivity Profile of EMD638683
Kinase | Inhibition at 1 µM (%) | IC₅₀ (µM) |
---|---|---|
SGK1 | 85% | 3.0 |
MSK1 | ~90% | ≤1.0 |
PRK2 | ~80% | ≤1.0 |
PKA | <10% | >10 |
AKT | <5% | >10 |
Beyond direct kinase inhibition, EMD638683 modulates downstream effectors:
SGK1 activation is a convergence point for insulin and aldosterone signaling, making it pivotal in diseases of metabolic dysregulation. In hyperinsulinemic states (e.g., type 2 diabetes, metabolic syndrome), high dietary salt intake triggers SGK1-dependent ENaC activation, promoting sodium retention and hypertension. EMD638683 normalizes blood pressure specifically in salt-sensitive models:
Table 2: In Vivo Efficacy of EMD638683 in Disease Models
Pathology | Model | Dose/Route | Key Outcome | Source |
---|---|---|---|---|
Salt-sensitive hypertension | Fructose/saline-treated mice | 600 mg/kg/day (diet) | ↓ Systolic BP (111±4 to 87±3 mmHg; p<0.01) | [1] |
Cardiac fibrosis | Angiotensin II-infused mice | 20 mg/kg (oral) | ↓ NLRP3 inflammasome activation; ↓ IL-1β 70% | [2] [4] |
Pulmonary remodeling | Monocrotaline-induced rats | 20 mg/kg (intragastric) | ↓ RVSP (28.2→15.8 mmHg; p<0.05) | [8] |
Mechanistically, EMD638683 disrupts pathological loops in metabolic tissues:
Critically, EMD638683 exhibits pathology-selective effects: it lowers blood pressure in hyperinsulinemic mice but not normoinsulinemic controls or SGK1-knockout models, confirming target specificity [1]. This therapeutic window positions it as a template for next-generation inhibitors targeting diabetic hypertension and inflammatory organ damage.
Table 3: Key Molecular Targets of EMD638683 in Disease Pathways
Disease Context | SGK1-Dependent Target | Biological Effect |
---|---|---|
Diabetic hypertension | NEDD4-2/ENaC | ↓ Renal Na⁺ reabsorption; ↑ diuresis |
Cardiac fibrosis | NLRP3/IL-1β | ↓ Macrophage inflammation; ↓ fibroblast activation |
Tumor progression | NDRG1/β-catenin | ↑ Cancer cell apoptosis |
Note: EMD638683 is typically studied as a racemate; R-form data inferred from compound characterization studies [3] [8].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6